N-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)acetamide
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Description
“N-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)acetamide” is a compound that belongs to the class of heterocyclic pyrimidine scaffolds . Heterocyclic pyrimidine nucleus is an essential base component of the genetic material of deoxyribonucleic acid and has demonstrated various biological activities .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidines involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Molecular Structure Analysis
The molecular structure of “N-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)acetamide” is characterized by the presence of N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms .Mechanism of Action
Target of Action
Thieno[3,2-d]pyrimidine derivatives have been reported to inhibit various targets such as phosphatidylinositol-3-kinase (pi3k) and Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . These targets play crucial roles in cellular signaling and energy metabolism, respectively.
Mode of Action
For instance, PI3K inhibitors can disrupt the PI3K/Akt signaling pathway, which is often deregulated in various types of tumors . Inhibition of Cyt-bd can disrupt the energy metabolism of Mycobacterium tuberculosis .
Biochemical Pathways
Given the potential targets, it can be inferred that the pi3k/akt signaling pathway and the oxidative phosphorylation pathway in mycobacterium tuberculosis could be affected . These pathways have downstream effects on cell growth, survival, and energy production.
Pharmacokinetics
One study suggests that thieno[3,2-d]pyrimidin-4-amine derivatives with improved potency and acceptable pharmacokinetics are being developed for in vivo evaluation .
Result of Action
Thieno[3,2-d]pyrimidine derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines . Additionally, they have been shown to induce significant early apoptosis in certain cell lines .
properties
IUPAC Name |
N-methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-10(19)17(2)11-3-6-18(7-4-11)14-13-12(5-8-20-13)15-9-16-14/h5,8-9,11H,3-4,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUBMZXHDURVFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCN(CC1)C2=NC=NC3=C2SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)acetamide |
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